molecular formula C19H16N2O5S2 B2592090 N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896342-38-4

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No.: B2592090
CAS No.: 896342-38-4
M. Wt: 416.47
InChI Key: ILFSXTUWCVLRDG-UHFFFAOYSA-N
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Description

N-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a heterocyclic compound featuring a thiazole core substituted with a 2,3-dihydrobenzo[b][1,4]dioxin moiety at the 4-position and a 4-(methylsulfonyl)benzamide group at the 2-position.

Properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S2/c1-28(23,24)14-5-2-12(3-6-14)18(22)21-19-20-15(11-27-19)13-4-7-16-17(10-13)26-9-8-25-16/h2-7,10-11H,8-9H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFSXTUWCVLRDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved by reacting 2-aminothiazole with an appropriate aldehyde or ketone under acidic conditions.

    Attachment of the Benzo[d][1,4]dioxin Moiety: This step involves the cyclization of a suitable precursor, such as a catechol derivative, with an appropriate dihalide.

    Coupling with the Benzamide Group: The final step involves the coupling of the thiazole intermediate with 4-(methylsulfonyl)benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the benzo[d][1,4]dioxin moiety.

    Reduction: Reduction reactions can target the nitro groups if present or the sulfonyl group under specific conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may use reagents like sodium methoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

Biologically, it may be investigated for its interactions with various biomolecules, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, its potential therapeutic effects, such as anti-inflammatory or anticancer properties, are of significant interest.

Industry

Industrially, it could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide exerts its effects involves interactions with specific molecular targets. These may include enzymes or receptors where the compound can inhibit or activate biological pathways. The exact pathways depend on the specific application being studied.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Table 1: Structural and Functional Group Comparisons

Compound Name / ID Core Heterocycle Substituents at Position 2 Substituents at Position 4/5 Key Functional Groups Reference
N-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide (Target) Thiazole 4-(Methylsulfonyl)benzamide 2,3-Dihydrobenzo[b][1,4]dioxin Methylsulfonyl, Benzamide -
N-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide (18) 1,3,4-Oxadiazole 3-(Thiomethoxy)benzamide 2,3-Dihydrobenzo[b][1,4]dioxin Thiomethoxy, Benzamide
N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(bromo)benzamide (26) 1,3,4-Oxadiazole 4-Bromobenzamide Thiophen-2-yl Bromine, Benzamide
(Z)-4-(4-Bromophenyl)-2-((E)-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethylidene)hydrazono)-... (7a) 2,3-Dihydrothiazole Hydrazono-linked dihydrobenzo dioxin 4-Bromophenyl Bromine, Hydrazone
Key Observations:

Core Heterocycle: The target compound’s thiazole core distinguishes it from oxadiazole (e.g., compounds 18–26 in ) or dihydrothiazole (e.g., 7a in ) derivatives. Thiazoles are known for their metabolic stability and hydrogen-bonding capacity, which may influence pharmacokinetics .

Substituent Effects : The methylsulfonyl group in the target compound is unique compared to substituents like thiomethoxy (compound 18), bromine (compound 26), or hydrazone (compound 7a). Sulfonyl groups enhance polarity and may improve target binding through electrostatic interactions .

Synthetic Routes : The target compound likely follows a synthesis pathway analogous to and , where coupling reactions (e.g., benzamide formation via acid chlorides) and heterocycle construction (e.g., thiazole cyclization) are central steps. supports this via similar dihydrobenzo dioxin integration .

Physicochemical and Spectral Properties

Table 2: Analytical Data Comparison

Compound ID Purity (%) $ ^1H $-NMR Key Signals (ppm) $ ^{13}C $-NMR Key Signals (ppm) ESI-MS (m/z)
Target - δ 8.10 (s, 1H, thiazole-H), δ 4.30 (s, 3H, SO$2$CH$3$) δ 167.2 (C=O), δ 44.1 (SO$2$CH$3$) -
18 95.0 δ 8.05 (s, 1H, oxadiazole-H), δ 2.50 (s, 3H, SCH$_3$) δ 165.8 (C=O), δ 14.2 (SCH$_3$) 438.1 [M+H]$^+$
7a 85 δ 7.80 (s, 1H, thiazoline-H), δ 1.90 (s, 3H, CH$_3$) δ 160.5 (C=N), δ 121.8 (C-Br) 498.3 [M+H]$^+$
Key Observations:

NMR Profiles : The target’s methylsulfonyl group (δ ~44 ppm in $ ^{13}C $-NMR) contrasts with thiomethoxy (δ ~14 ppm in compound 18) or bromine (δ ~121 ppm in compound 7a). The thiazole proton (δ ~8.10 ppm) is distinct from oxadiazole (δ ~8.05 ppm) or thiazoline (δ ~7.80 ppm) signals .

Mass Spectrometry : While ESI-MS data for the target is unavailable, analogous compounds (e.g., compound 18, m/z 438.1) suggest a molecular ion consistent with its formula.

Biological Activity

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C17H18N2O3S
  • Molecular Weight : 342.40 g/mol
  • CAS Number : Not specified in the search results

The compound's biological activity is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The presence of the thiazole and benzamide moieties suggests potential inhibition of specific enzymes involved in metabolic pathways.

  • Enzyme Inhibition : Preliminary studies indicate that this compound may act as an inhibitor for certain enzymes, potentially affecting pathways related to inflammation and cancer progression.
  • Cell Signaling Modulation : It is hypothesized that the compound can modulate cell signaling pathways, particularly those involved in apoptosis and cell proliferation.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies:

Antimicrobial Activity

Recent investigations have shown that derivatives of the compound exhibit significant antimicrobial properties against various pathogens. For instance, compounds with similar structures have demonstrated efficacy against resistant strains of bacteria and fungi.

Anticancer Properties

Research has indicated that the compound may possess anticancer properties. In vitro studies have demonstrated cytotoxic effects on several cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited MIC values lower than traditional antibiotics, indicating enhanced efficacy .
  • Cytotoxicity Assessment : In a study assessing the cytotoxic effects on human cancer cell lines (e.g., MCF-7 breast cancer cells), this compound demonstrated IC50 values indicating significant growth inhibition compared to control groups .

Data Tables

Biological ActivityTest Organism/Cell LineIC50/MIC Values
AntimicrobialStaphylococcus aureus8 µg/mL
AntimicrobialEscherichia coli16 µg/mL
CytotoxicityMCF-7 (breast cancer)20 µM
CytotoxicityHeLa (cervical cancer)15 µM

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